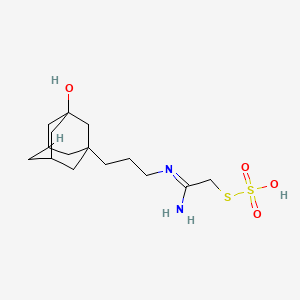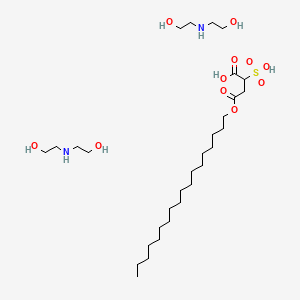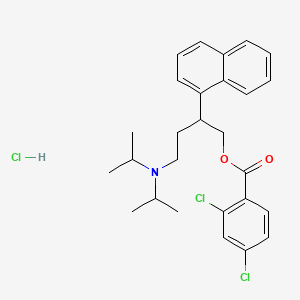
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- is a heterocyclic compound that contains a triazole ring fused to a phthalazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then reacted with phenylhydrazine and a suitable triazole precursor under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or phthalazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl, aryl, or sulfonyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one: Lacks the phenyl group, which might affect its chemical and biological properties.
2-Phenyl-1,2,4-triazole: Contains the triazole ring but lacks the phthalazine ring, leading to different reactivity and applications.
Phthalazine derivatives: Various derivatives with different substituents can have diverse properties and applications.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- is unique due to the combination of the triazole and phthalazine rings, which can confer specific chemical reactivity and potential biological activities not found in simpler analogs.
特性
CAS番号 |
124556-72-5 |
|---|---|
分子式 |
C15H10N4O |
分子量 |
262.27 g/mol |
IUPAC名 |
2-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C15H10N4O/c20-15-18(12-7-2-1-3-8-12)17-14-13-9-5-4-6-11(13)10-16-19(14)15/h1-10H |
InChIキー |
KFPYRKKORQVSBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)N3C(=N2)C4=CC=CC=C4C=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



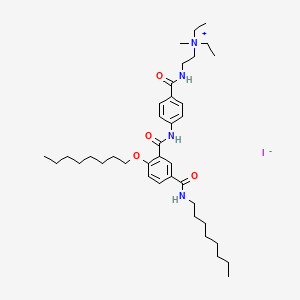
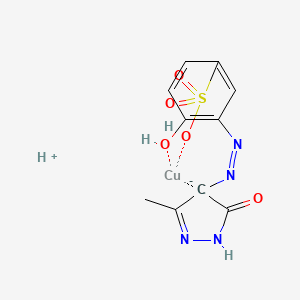
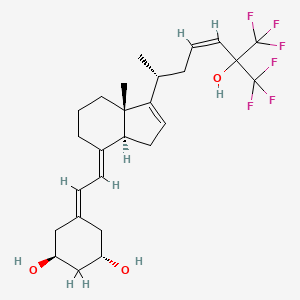
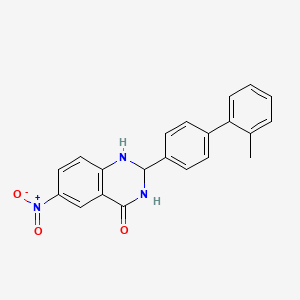
![[4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide](/img/structure/B12701453.png)


